

# Interpreting the Mass Spectrum of 2-Bromo-3-methylbutane: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-3-methylbutane

Cat. No.: B093499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of **2-bromo-3-methylbutane**, offering a comparative analysis of its fragmentation pattern against related halogenated alkanes. The information presented is intended to aid researchers in identifying this compound and understanding its behavior under electron ionization mass spectrometry.

## Mass Spectrometric Analysis of 2-Bromo-3-methylbutane

Electron ionization (EI) mass spectrometry of **2-bromo-3-methylbutane** ( $C_5H_{11}Br$ ) results in a characteristic fragmentation pattern that provides structural information about the molecule. The molecular weight of **2-bromo-3-methylbutane** is 151.045 g/mol. [1][2] Due to the presence of two bromine isotopes,  $^{79}Br$  and  $^{81}Br$ , in nearly equal natural abundance, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) of similar intensity, separated by two mass-to-charge units ( $m/z$ ). [3]

The mass spectrum is characterized by a molecular ion peak and several key fragment ions. The molecular ion ( $[M]^+$ ) peak would be expected at  $m/z$  150 and 152, corresponding to the molecule with the  $^{79}Br$  and  $^{81}Br$  isotopes, respectively. However, in many alkyl bromides, the molecular ion is often weak or absent due to the facile cleavage of the carbon-bromine bond. [3]

The most significant fragmentation pathway involves the loss of the bromine atom to form a secondary carbocation. This is a common fragmentation for alkyl halides.[4] The stability of the resulting carbocation often dictates the most abundant fragment ion, which is referred to as the base peak.[5][6]

## Comparative Fragmentation Data

To understand the fragmentation of **2-bromo-3-methylbutane**, it is useful to compare its expected mass spectrum with that of a similar compound, 2-bromo-2-methylpropane.

m/z	Proposed Fragment Ion	Structure	Relative Abundance in 2-Bromo-3-methylbutane (Predicted)	Relative Abundance in 2-Bromo-2-methylpropane	Notes
150/152	$[C_5H_{11}Br]^+$ (Molecular Ion)	$CH_3CH(CH_3)CH(Br)CH_3$	Low	Very Low to Absent	The M and M+2 peaks are characteristic of bromine-containing compounds. <a href="#">[3]</a>
71	$[C_5H_{11}]^+$	$[CH_3CH(CH_3)CHCH_3]^+$	High	Low	Loss of the bromine atom to form the sec-pentyl carbocation. This is expected to be a major fragment.
57	$[C_4H_9]^+$	$[C(CH_3)_3]^+$	Moderate	100 (Base Peak)	In 2-bromo-2-methylpropane, this corresponds to the stable tertiary butyl carbocation. <a href="#">[3]</a> In 2-bromo-3-methylbutane, this could arise from rearrangement

					nt and fragmentation .
43	$[\text{C}_3\text{H}_7]^+$	$[\text{CH}(\text{CH}_3)_2]^+$	High	Moderate	Represents the isopropyl cation, a stable secondary carbocation.
29	$[\text{C}_2\text{H}_5]^+$	$[\text{CH}_2\text{CH}_3]^+$	Moderate	Moderate	Represents the ethyl cation.

## Experimental Protocols

The data presented in this guide is based on standard electron ionization mass spectrometry techniques. A typical experimental protocol would involve the following:

**Sample Introduction:** The **2-bromo-3-methylbutane** sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or through direct injection.

**Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process dislodges an electron from the molecule, forming a positively charged molecular ion ( $[\text{M}]^+$ ).

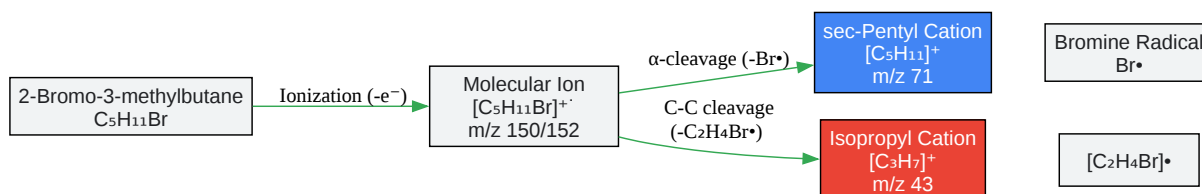
**Fragmentation:** The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, positively charged ions and neutral radicals.

**Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).

**Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Fragmentation Pathway of 2-Bromo-3-methylbutane

The fragmentation of **2-bromo-3-methylbutane** is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation pathways, with the most probable cleavages leading to the formation of stable carbocations.



[Click to download full resolution via product page](#)

Caption: Fragmentation pathway of **2-bromo-3-methylbutane** in EI-MS.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Bromo-3-methylbutane [webbook.nist.gov]
- 2. 2-Bromo-3-methylbutane | CAS#:18295-25-5 | Chemsrce [chemsrc.com]
- 3. mass spectrum of 2-bromo-2-methylpropane  $C_4H_9Br$  ( $CH_3$ ) $_3CBr$  fragmentation pattern of  $m/z$   $m/e$  ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Interpreting the Mass Spectrum of 2-Bromo-3-methylbutane: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093499#interpreting-the-mass-spectrum-of-2-bromo-3-methylbutane]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)